N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive compounds.
This compound is classified as an oxadiazole derivative, which falls under the category of heterocyclic compounds. It contains multiple functional groups including an amide and a dioxole ring, making it of interest in pharmaceutical research due to its potential therapeutic properties.
The synthesis of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide generally involves several key steps:
The synthesis may require specific conditions such as temperature control and the use of solvents that facilitate the reaction without interfering with the functional groups present in the compound.
The molecular formula of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is C20H18N4O4. Its structure includes:
The molecular weight is approximately 378.39 g/mol. The compound's structural representation can be expressed using SMILES notation for computational purposes: C1=CC2=C(C=C1OCO2)C(=O)N(C(=O)N=N1)C(=O)N(C(=O)C2=CC=CC=C2)C(=O)
.
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can participate in various chemical reactions typical for amides and heterocycles:
Reactions should be conducted under controlled conditions to optimize yields and minimize side products.
The mechanism of action for N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is likely related to its interaction with specific biological targets such as enzymes or receptors.
Research indicates that similar compounds may act as enzyme inhibitors or modulators of receptor activity. The specific pathways involved would depend on the structural features and substituents present on the molecule.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its complex structure.
Key chemical properties include:
Relevant data such as melting point and boiling point would need to be determined experimentally.
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in:
The ongoing research into this compound highlights its significance in drug discovery and development efforts across various fields of science.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0